molecular formula C17H21FN4O2 B2819418 1-(3-Fluoro-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea CAS No. 1396864-93-9

1-(3-Fluoro-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

Cat. No.: B2819418
CAS No.: 1396864-93-9
M. Wt: 332.379
InChI Key: OOSNAHKMHIASAG-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a synthetic chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. This molecule incorporates a 1,2,4-oxadiazole heterocycle, a privileged scaffold renowned for its role as a bioisostere for ester and amide functional groups. This substitution can enhance metabolic stability and improve the pharmacokinetic properties of lead compounds, making the 1,2,4-oxadiazole ring a valuable framework in the design of new therapeutic agents . The specific research applications for this compound are yet to be fully elucidated and characterized. Its structure suggests potential as a key intermediate or a candidate for high-throughput screening in various biological assays. Researchers may investigate its utility in developing probes for enzyme inhibition or receptor modulation, given the established pharmacological relevance of similar urea and 1,2,4-oxadiazole-containing molecules in scientific literature . The compound is supplied exclusively for research and development purposes. It is strictly for use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for handling this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2/c1-11-13(18)7-6-8-14(11)20-16(23)21-17(9-4-3-5-10-17)15-19-12(2)22-24-15/h6-8H,3-5,9-10H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSNAHKMHIASAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea typically involves multiple steps:

  • Formation of the Oxadiazole Ring:

    • Starting with appropriate precursors such as hydrazides and carboxylic acids, the oxadiazole ring is formed through cyclization reactions, often under acidic or basic conditions.
  • Synthesis of the Fluoro-Substituted Phenyl Intermediate:

    • The fluoro-substituted phenyl intermediate can be synthesized via electrophilic aromatic substitution reactions, where fluorine is introduced to the phenyl ring using reagents like fluorine gas or N-fluorobenzenesulfonimide.
  • Coupling of the Cyclohexyl Group:

    • The cyclohexyl group is introduced through nucleophilic substitution reactions, where a cyclohexyl halide reacts with an appropriate nucleophile.
  • Formation of the Urea Linkage:

    • The final step involves the formation of the urea linkage by reacting the fluoro-substituted phenyl intermediate with the oxadiazole-containing cyclohexylamine under conditions that promote urea bond formation, such as using phosgene or carbonyldiimidazole.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the molecule.

    Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under elevated temperatures or in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3-Fluoro-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound may serve as a lead compound or pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Research: The compound can be used as a reagent or intermediate in the synthesis of more complex molecules, aiding in the study of reaction mechanisms and synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl ring and the oxadiazole moiety may contribute to binding affinity and specificity, while the cyclohexyl group can influence the compound’s overall conformation and bioavailability. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogs and their structural variations:

Compound Name Phenyl Substituent Oxadiazole Substituent Molecular Weight (g/mol) Key Data/Status Reference
Target Compound 3-Fluoro-2-methyl 3-methyl Not reported N/A -
N-(2-Methoxy-5-methylphenyl)-N′-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea (sc-491987) 2-Methoxy-5-methyl 3-methyl Not reported Commercially available ($90/5 mg)
1-(2-Chlorophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea (CAS 2377607-35-5) 2-Chloro 3-methyl Not reported Discontinued (stability/toxicity?)
3-{1-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1-[3-(trifluoromethyl)phenyl]urea (BF37376) 3-Trifluoromethyl Pyridin-4-yl 431.41 Structure reported
Key Observations:

Halogen vs. Alkoxy Substituents: The 3-fluoro-2-methyl group in the target compound may offer improved metabolic stability compared to 2-chloro (CAS 2377607-35-5) due to fluorine’s resistance to oxidative metabolism.

Cyclohexyl Conformation :

  • The cyclohexyl group in all analogs imposes steric constraints, likely affecting binding pocket compatibility.

Discontinued Compounds and Implications

  • The discontinuation of 1-(2-Chlorophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea (CAS 2377607-35-5) may reflect challenges in synthesis, stability, or undesired pharmacokinetics . This underscores the importance of the target compound’s fluorinated design for improved drug-like properties.

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Oxadiazole Ring Formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC) .
  • Urea Linkage : Reacting an isocyanate intermediate with a cyclohexylamine derivative. Optimize stoichiometry and temperature (e.g., 0–5°C for controlled reactivity) .
  • Purification : Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

Basic: How is structural integrity confirmed post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : Compare experimental 1H^1H/13C^{13}C-NMR shifts with computed data (e.g., δ 7.2–7.4 ppm for aromatic protons; δ 160–165 ppm for urea carbonyl) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using high-resolution MS (e.g., ESI-TOF) .
  • IR Spectroscopy : Validate urea C=O stretches (~1640–1680 cm⁻¹) and oxadiazole C=N bands (~1540 cm⁻¹) .

Basic: What preliminary biological assays are suitable for activity evaluation?

Methodological Answer:

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR) .
  • Apoptosis Induction : Treat cancer cell lines (e.g., MCF-7, HeLa) and quantify caspase-3/7 activation via luminescence .
  • Dose-Response Curves : Perform 72-hour MTT assays with serial dilutions (0.1–100 µM) to calculate EC₅₀ .

Advanced: How to resolve discrepancies in binding affinity data across assays?

Methodological Answer:

  • Assay Condition Optimization : Control variables like buffer pH (7.4 vs. 6.8), ionic strength (e.g., 150 mM NaCl), and temperature (25°C vs. 37°C) .
  • Orthogonal Validation : Use surface plasmon resonance (SPR) to measure kinetic constants (kₐ, k𝒹) alongside isothermal titration calorimetry (ITC) for thermodynamic validation .
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to assess inter-assay variability .

Advanced: What strategies improve synthetic yield and purity?

Methodological Answer:

  • Reaction Optimization : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate cyclization steps .
  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to prevent side reactions during urea formation .
  • In-Line Monitoring : Employ LC-MS or FTIR for real-time tracking of intermediate conversions .

Advanced: How to design analogs for enhanced metabolic stability?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Replace the 3-fluoro-2-methylphenyl group with electron-withdrawing substituents (e.g., CF₃) to reduce CYP450-mediated oxidation .
  • Solubility Enhancement : Introduce polar groups (e.g., morpholine) at the cyclohexyl position via reductive amination .
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .

Advanced: How to validate target engagement in complex biological systems?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Heat-treat lysates from compound-exposed cells and quantify target protein stability via Western blot .
  • Photoaffinity Labeling : Synthesize a photoactive analog (e.g., aryl azide tag) to crosslink and identify binding partners via pull-down/MS .

Basic: What are the storage and handling guidelines?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the urea moiety .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/dermal exposure (LD₅₀ data pending) .

Advanced: How to address solubility challenges in in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use 10% DMSO + 20% Cremophor EL in saline for IP/IV administration .
  • Prodrug Design : Convert the urea group to a carbamate ester for improved aqueous solubility, with enzymatic cleavage in vivo .

Advanced: How to reconcile in vitro potency with in vivo efficacy gaps?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability in rodent models via LC-MS/MS .
  • Tissue Distribution Studies : Use radiolabeled 14C^{14}C-analogs to quantify compound accumulation in target organs .

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